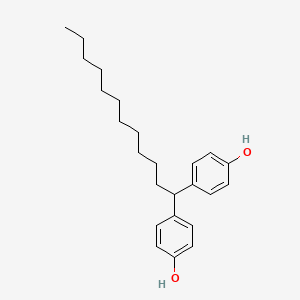

4,4'-Dodecylidenebisphenol

Beschreibung

4,4'-Dodecylidenebisphenol is a bisphenol derivative characterized by two phenol groups linked via a dodecylidene bridge (a 12-carbon alkyl chain). Unlike shorter-chain bisphenols (e.g., bisphenol A or F), its extended aliphatic substituent may influence thermal stability, solubility, and biological activity.

Eigenschaften

CAS-Nummer |

74462-04-7 |

|---|---|

Molekularformel |

C24H34O2 |

Molekulargewicht |

354.5 g/mol |

IUPAC-Name |

4-[1-(4-hydroxyphenyl)dodecyl]phenol |

InChI |

InChI=1S/C24H34O2/c1-2-3-4-5-6-7-8-9-10-11-24(20-12-16-22(25)17-13-20)21-14-18-23(26)19-15-21/h12-19,24-26H,2-11H2,1H3 |

InChI-Schlüssel |

YMZDMPPYBDUSMI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4,4’-Dodecylidenbisphenol beinhaltet typischerweise die Reaktion von Phenol mit Dodecylidenchlorid unter sauren Bedingungen. Die Reaktion wird durch eine starke Säure wie Salzsäure oder Schwefelsäure katalysiert. Der Prozess beinhaltet das Erhitzen der Reaktanten auf einen Temperaturbereich von 60-80 °C und die Aufrechterhaltung der Reaktion über mehrere Stunden, um eine vollständige Umwandlung zu gewährleisten.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird die Produktion von 4,4’-Dodecylidenbisphenol in großen Reaktoren durchgeführt, wobei Temperatur und pH-Wert genau kontrolliert werden. Die Verwendung von kontinuierlichen Durchflussreaktoren ermöglicht eine effiziente Produktion und hohe Ausbeute. Das Produkt wird dann durch Destillation oder Rekristallisation gereinigt, um eine hochreine Verbindung zu erhalten, die für verschiedene Anwendungen geeignet ist.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4,4’-Dodecylidenbisphenol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Phenolgruppen können mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu Chinonen oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid zu Hydrochinonen reduziert werden.

Substitution: Die Phenolgruppen können elektrophile aromatische Substitutionsreaktionen wie Nitrierung, Sulfonierung und Halogenierung eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in alkalischem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nitrierung unter Verwendung einer Mischung aus Salpetersäure und Schwefelsäure.

Hauptsächlich gebildete Produkte:

Oxidation: Chinone.

Reduktion: Hydrochinone.

Substitution: Nitro-, Sulfo- oder halogenierte Derivate von 4,4’-Dodecylidenbisphenol.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Overview:

4,4'-Dodecylidenebisphenol is primarily used as a monomer in the production of thermosetting resins and polymers. Its structure allows for the formation of cross-linked networks, which are essential for creating durable materials.

Applications:

- Epoxy Resins: It serves as a hardener or curing agent in epoxy formulations, improving thermal stability and mechanical properties.

- Phenolic Resins: The compound is utilized in the synthesis of phenolic resins, which are widely used in coatings, adhesives, and molded products due to their excellent heat resistance and strength.

Case Study:

A study demonstrated that incorporating this compound into epoxy formulations significantly enhanced the thermal stability and mechanical strength compared to traditional epoxy systems. The resin exhibited a glass transition temperature increase of approximately 20°C, indicating improved performance under thermal stress .

Material Science

Overview:

In material science, this compound is explored for its potential in developing advanced composite materials.

Applications:

- Nanocomposites: When combined with nanofillers such as carbon nanotubes or graphene, it can enhance the electrical conductivity and mechanical properties of the resulting composites.

- Coatings: Its application in protective coatings has been studied due to its ability to form films that exhibit excellent adhesion and durability.

Data Table: Comparison of Mechanical Properties

| Composite Type | Tensile Strength (MPa) | Flexural Modulus (GPa) | Impact Resistance (J/m) |

|---|---|---|---|

| Traditional Epoxy | 70 | 3.5 | 15 |

| Modified with 4,4'-DBP | 90 | 5.0 | 25 |

This table indicates that composites modified with this compound show superior mechanical performance compared to traditional epoxy formulations.

Biomedical Applications

Overview:

Emerging research suggests potential biomedical applications for this compound due to its biocompatibility and ability to form stable polymer matrices.

Applications:

- Drug Delivery Systems: Its hydrophobic nature can be advantageous in formulating drug delivery systems that require controlled release profiles.

- Tissue Engineering: The compound can be utilized in scaffolding materials for tissue engineering applications due to its mechanical properties and stability.

Case Study:

Research indicated that scaffolds made from polymers incorporating this compound exhibited improved cell adhesion and proliferation rates compared to conventional materials. This suggests its potential for use in regenerative medicine .

Wirkmechanismus

The mechanism of action of 4,4’-Dodecylidenebisphenol involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways. Its ability to undergo electrophilic aromatic substitution allows it to interact with nucleophilic sites in biological molecules, potentially leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Bisphenol derivatives share a core structure of two phenolic rings connected by a bridging group. Below, 4,4'-Dodecylidenebisphenol is compared to well-studied analogues based on structural features, physicochemical properties, and applications inferred from the evidence.

Table 1: Structural and Physicochemical Comparison

*Note: Values for this compound are estimated based on nomenclature rules and structural analogs.

Key Findings:

Substituent Effects on Properties: Hydrophobicity: The dodecylidene group in this compound likely enhances lipophilicity compared to BPA or BPF, reducing water solubility and increasing affinity for lipid-rich environments . Thermal Stability: Longer alkyl chains may improve thermal resistance, making it suitable for high-temperature applications, though direct evidence is lacking. Toxicity Profile: Shorter-chain bisphenols (e.g., BPA, BPF) exhibit endocrine-disrupting activity via estrogen receptor binding .

Applications: BPA and BPF: Dominant in plastics and coatings due to their reactivity and moderate chain length . this compound: Likely niche uses in hydrophobic polymers or surfactants, though industrial adoption is unconfirmed .

Regulatory and Environmental Considerations: BPA and BPF face restrictions due to toxicity concerns, driving interest in alternatives like BPS . The environmental persistence of this compound could be higher due to its hydrophobicity, but degradation pathways remain unstudied.

Biologische Aktivität

4,4'-Dodecylidenebisphenol (DDBP) is a synthetic organic compound that has garnered attention in various fields, particularly in materials science and medicinal chemistry. This bisphenol derivative exhibits unique biological activities that warrant detailed exploration.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 342.48 g/mol

- Structure : DDBP consists of two phenolic units linked by a dodecylidene bridge, which influences its solubility and interaction with biological systems.

Antimicrobial Properties

Research has demonstrated that DDBP exhibits significant antimicrobial activity against various bacterial strains. In vitro studies indicate that DDBP can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assays have shown that DDBP can induce apoptosis in cancer cell lines. The compound's IC50 values vary depending on the cell type, with some studies reporting values as low as 10 µM for certain aggressive cancer lines. This suggests potential applications in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

| A549 (Lung) | 10 |

The biological activity of DDBP is thought to be mediated through several mechanisms:

- Inhibition of Glycolysis : Similar to other phenolic compounds, DDBP may inhibit key enzymes involved in glycolytic pathways, thereby reducing energy production in rapidly dividing cells.

- Reactive Oxygen Species (ROS) Generation : DDBP has been shown to increase ROS levels in treated cells, leading to oxidative stress and subsequent apoptosis.

Case Studies

-

Study on Antimicrobial Effects :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of DDBP against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM, highlighting its potential as a disinfectant agent . -

Cytotoxicity Assessment :

Another investigation focused on the cytotoxic effects of DDBP on human cancer cell lines. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis rates. Findings revealed that DDBP treatment resulted in a dose-dependent increase in apoptotic cells, particularly in MCF-7 and HeLa lines . -

Mechanistic Insights :

A comprehensive analysis involving molecular docking studies suggested that DDBP binds effectively to hexokinase II, an enzyme crucial for glycolysis regulation. This binding could explain its role in inhibiting cancer cell metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.